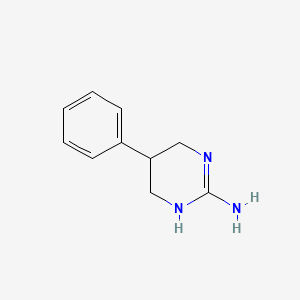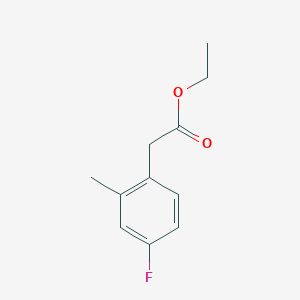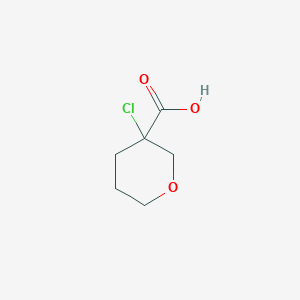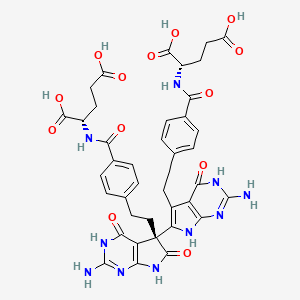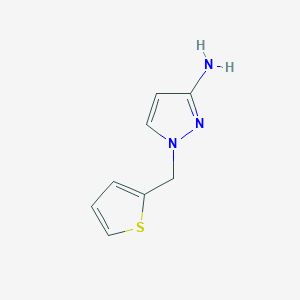
1-(4-Hydroxynaphthalen-1-YL)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Hydroxynaphthalen-1-YL)propan-1-one is an organic compound with the molecular formula C13H12O2 and a molecular weight of 200.23 g/mol . This compound is characterized by a naphthalene ring substituted with a hydroxyl group and a propanone group. It is primarily used in research and development settings.
Méthodes De Préparation
The synthesis of 1-(4-Hydroxynaphthalen-1-YL)propan-1-one can be achieved through various synthetic routes. One common method involves the Friedel-Crafts acylation of naphthalene derivatives. The reaction typically uses an acyl chloride or anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require an inert atmosphere and low temperatures to prevent side reactions .
Analyse Des Réactions Chimiques
1-(4-Hydroxynaphthalen-1-YL)propan-1-one undergoes several types of chemical reactions:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid, depending on the oxidizing agent used.
Reduction: The carbonyl group can be reduced to form an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Condensation: The compound can undergo aldol condensation reactions to form larger molecules with complex structures.
Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, and reducing agents like NaBH4 for reduction .
Applications De Recherche Scientifique
1-(4-Hydroxynaphthalen-1-YL)propan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex aromatic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, although no specific medical uses have been established.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(4-Hydroxynaphthalen-1-YL)propan-1-one is not well-documented. its effects are likely mediated through interactions with various molecular targets, including enzymes and receptors. The hydroxyl and carbonyl groups in the compound can participate in hydrogen bonding and other interactions, influencing its biological activity .
Comparaison Avec Des Composés Similaires
1-(4-Hydroxynaphthalen-1-YL)propan-1-one can be compared with other naphthalene derivatives such as:
1-(4-Hydroxyphenyl)propan-1-one: Similar in structure but with a phenyl ring instead of a naphthalene ring.
1-(4-Hydroxynaphthalen-1-YL)ethan-1-one: Differing by the length of the carbon chain attached to the naphthalene ring.
1-(3-Hydroxy-1-(hydroxymethyl)-2-methoxy-6-methylnaphthalen-7-yl)propan-2-one: A more complex derivative with additional functional groups.
These comparisons highlight the unique structural features and potential reactivity of this compound.
Propriétés
Formule moléculaire |
C13H12O2 |
|---|---|
Poids moléculaire |
200.23 g/mol |
Nom IUPAC |
1-(4-hydroxynaphthalen-1-yl)propan-1-one |
InChI |
InChI=1S/C13H12O2/c1-2-12(14)11-7-8-13(15)10-6-4-3-5-9(10)11/h3-8,15H,2H2,1H3 |
Clé InChI |
FORFSBJGCHSCLA-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)C1=CC=C(C2=CC=CC=C21)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



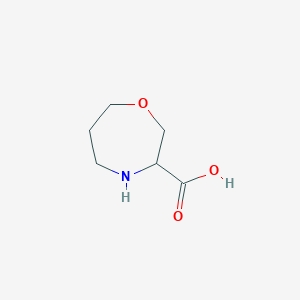

![2-{[(Cyclohexylcarbonyl)oxy]ethanimidoyl}-1,3-thiazole](/img/structure/B13062556.png)
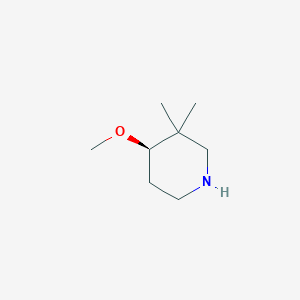

![5-Oxo-4,5-dihydro-3h-imidazo[4,5-b]pyridine-6-carboxylic acid](/img/structure/B13062581.png)

